molecular formula C12H12ClN7O3 B10939779 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Cat. No.: B10939779
M. Wt: 337.72 g/mol
InChI Key: NXFNBZHRRKKISC-UHFFFAOYSA-N
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Description

2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using appropriate reagents such as thionyl chloride and methyl iodide.

    Formation of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the nitro-pyrazole moiety: This can be done through nucleophilic substitution reactions using nitro-pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Agriculture: It could be used as a pesticide or herbicide due to its potential bioactivity.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(2-ethyl-1,3,4-oxadiazol-5-yl)-1,3,4-oxadiazole
  • 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole lies in its specific structural features, such as the presence of both chloro and nitro groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H12ClN7O3

Molecular Weight

337.72 g/mol

IUPAC Name

2-(4-chloro-1,5-dimethylpyrazol-3-yl)-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C12H12ClN7O3/c1-7-10(13)11(17-18(7)2)12-16-15-9(23-12)3-4-19-6-8(5-14-19)20(21)22/h5-6H,3-4H2,1-2H3

InChI Key

NXFNBZHRRKKISC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(O2)CCN3C=C(C=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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